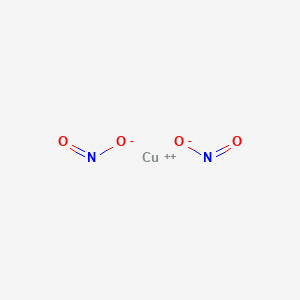
Copper nitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper nitrite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is formed by the reaction of copper(II) sulfate and sodium nitrite. Copper nitrite is a blue-green powder that is insoluble in water and has a molecular weight of 187.57 g/mol.
Mecanismo De Acción
Copper nitrite exerts its effects by generating nitric oxide (NO) in the body. NO is a potent signaling molecule that regulates various physiological processes. Copper nitrite can generate NO by reacting with ascorbic acid or other reducing agents. NO generated by copper nitrite can activate the mitochondrial pathway of apoptosis in cancer cells. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes.
Efectos Bioquímicos Y Fisiológicos
Copper nitrite has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes. Copper nitrite has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, the exact mechanism by which copper nitrite exerts its effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Copper nitrite has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Copper nitrite can be used to generate NO in vitro and in vivo, which is a useful tool for studying the effects of NO on biological systems. However, copper nitrite has some limitations as a research tool. It can generate ROS, which can lead to oxidative stress and affect the results of experiments. In addition, the effects of copper nitrite on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are several future directions for research on copper nitrite. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for copper nitrite, such as in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism by which copper nitrite exerts its effects on biological systems. Finally, more research is needed to determine the safety and toxicity of copper nitrite, especially in humans.
Métodos De Síntesis
Copper nitrite can be synthesized by the reaction of copper(II) sulfate and sodium nitrite in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and concentration of the reactants. The resulting blue-green powder can be purified by recrystallization.
Aplicaciones Científicas De Investigación
Copper nitrite has been extensively researched for its potential applications in various fields. In the field of medicine, copper nitrite has been studied for its anti-cancer properties. It has been found that copper nitrite can induce apoptosis in cancer cells by activating the mitochondrial pathway. Copper nitrite has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, copper nitrite has been studied for its antimicrobial properties. It has been found that copper nitrite can inhibit the growth of bacteria, fungi, and viruses.
Propiedades
Número CAS |
14984-71-5 |
|---|---|
Nombre del producto |
Copper nitrite |
Fórmula molecular |
CuN2O4 |
Peso molecular |
155.56 g/mol |
Nombre IUPAC |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
Clave InChI |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
SMILES canónico |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Otros números CAS |
14984-71-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



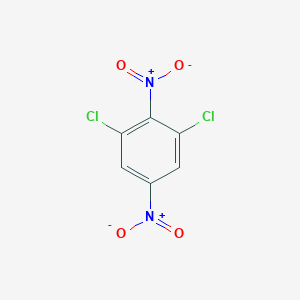
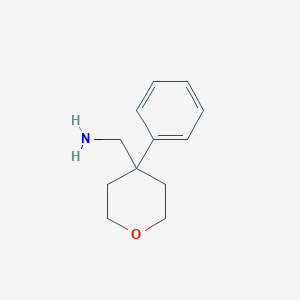
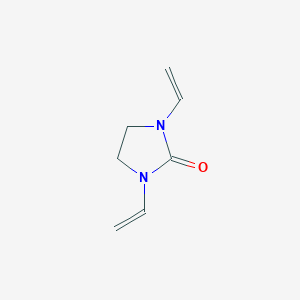
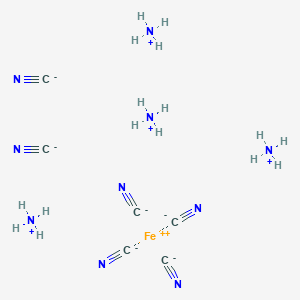
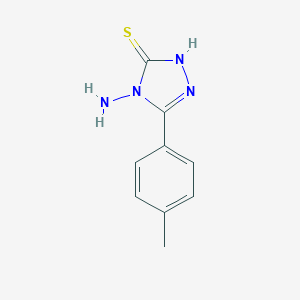

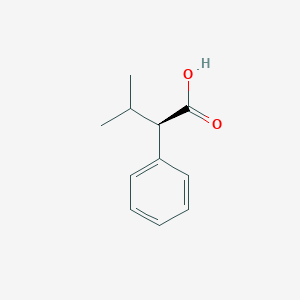
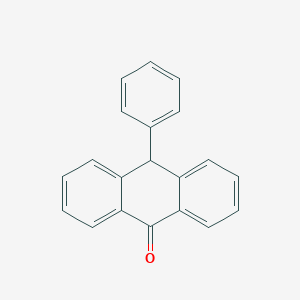
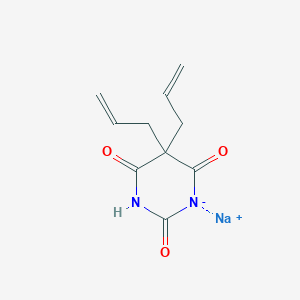
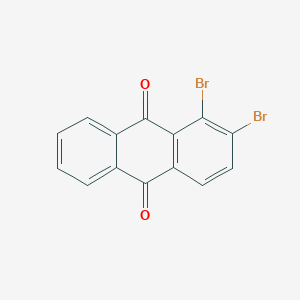
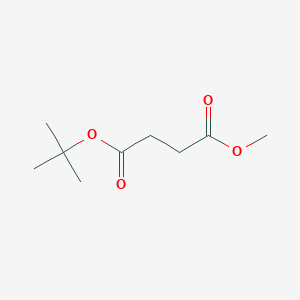

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
